molecular formula C21H32F3N3O B12276965 (S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine

(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine

Cat. No.: B12276965
M. Wt: 399.5 g/mol
InChI Key: UMHBKLJQDYEWER-UHFFFAOYSA-N
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Description

(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the trifluoromethyl group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-methoxyphenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride
  • (S)-2-(4-methoxyphenyl)-2-(morpholin-4-yl)acetonitrile

Uniqueness

Compared to similar compounds, (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-2-methyl-4-(4-methylpiperidin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32F3N3O/c1-16-14-26(20(2)8-10-25-11-9-20)12-13-27(16)19(15-28-3)17-4-6-18(7-5-17)21(22,23)24/h4-7,16,19,25H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHBKLJQDYEWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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